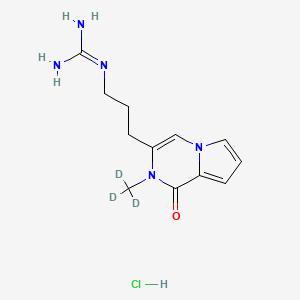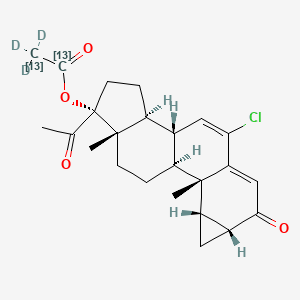
Peramine Hydrochloride Salt-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peramine Hydrochloride Salt-d3 is a stable isotope-labeled compound with the molecular formula C12H15D3ClN5O and a molecular weight of 286.78 . It is a derivative of peramine, a naturally occurring pyrrolopyrazine alkaloid produced by endophytic fungi. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of Peramine Hydrochloride Salt-d3 involves several steps. The key step is the one-pot construction of the pyrrolopyrazinone ring from pyrrole amide and propargyl bromide . The reaction conditions typically involve the use of sodium hydride as a base, which facilitates the N-propargylation of the pyrrole to form the desired product . The overall yield of this synthesis is approximately 34%
Chemical Reactions Analysis
Peramine Hydrochloride Salt-d3 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydride, propargyl bromide, and pyrrole amide . The major products formed from these reactions are typically derivatives of the pyrrolopyrazinone ring structure . The compound is also soluble in water and methanol, which makes it suitable for various chemical reactions .
Scientific Research Applications
Peramine Hydrochloride Salt-d3 has a wide range of scientific research applications. In chemistry, it is used as a reference material for the study of pyrrolopyrazine alkaloids . In biology, it is used to investigate the biological activity of peramine and its derivatives . The compound is also used in proteomics research, where it serves as a biochemical tool for studying protein interactions .
Mechanism of Action
The mechanism of action of Peramine Hydrochloride Salt-d3 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are not well-characterized, but the compound’s unique chemical structure suggests that it may interact with a variety of biological molecules .
Comparison with Similar Compounds
Peramine Hydrochloride Salt-d3 is unique among pyrrolopyrazine alkaloids due to its stable isotope labeling. Similar compounds include unlabeled peramine and other pyrrolopyrazine derivatives . The stable isotope labeling of this compound makes it particularly useful for quantitative analysis in mass spectrometry, which is not possible with unlabeled compounds . This unique feature sets it apart from other similar compounds and enhances its utility in scientific research.
Properties
Molecular Formula |
C12H18ClN5O |
|---|---|
Molecular Weight |
286.77 g/mol |
IUPAC Name |
2-[3-[1-oxo-2-(trideuteriomethyl)pyrrolo[1,2-a]pyrazin-3-yl]propyl]guanidine;hydrochloride |
InChI |
InChI=1S/C12H17N5O.ClH/c1-16-9(4-2-6-15-12(13)14)8-17-7-3-5-10(17)11(16)18;/h3,5,7-8H,2,4,6H2,1H3,(H4,13,14,15);1H/i1D3; |
InChI Key |
YKKNAYLWBONQAY-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=CN2C=CC=C2C1=O)CCCN=C(N)N.Cl |
Canonical SMILES |
CN1C(=CN2C=CC=C2C1=O)CCCN=C(N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Bromophenyl)-[3-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone](/img/structure/B13839985.png)

![5-hydroxy-2-[3-(2-methoxy-1,3-thiazol-5-yl)phenyl]-1H-pyrimidin-6-one](/img/structure/B13839997.png)
![2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13840011.png)

![tert-butyl (2R)-1-[(2S)-2-[[(2R)-1-butoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate](/img/structure/B13840022.png)






![7-[4-[4-(2-Aminophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13840055.png)
![3-Cyclopropyl-3,4-dihydro-2H-1,3-oxazino[6,5-b]quinolin-2-one](/img/structure/B13840068.png)
